N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, cyano-, polymer with ammonia and formaldehyde is a complex polymeric compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the functionalities of guanidine, cyano groups, ammonia, and formaldehyde. It is widely used in industrial applications, particularly in the production of resins, adhesives, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the reaction of guanidine with formaldehyde and ammonia under controlled conditions. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Industrial Production Methods
Industrial production of this polymer often involves the use of thiourea derivatives as guanidylating agents, using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be an efficient guanidylating agent. The process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
Chemical Reactions Analysis
Types of Reactions
Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and various amines . The conditions for these reactions are typically mild, often conducted in aqueous solutions or under solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamide can produce N,N’,N’'-trisubstituted guanidines .
Scientific Research Applications
Guanidine, cyano-, polymer with ammonia and formaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidinium cation formed upon protonation has a number of resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity . This feature allows the compound to interact with various molecular targets and pathways, including amino acids and nucleic acid bases .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
S-methylisothiourea: An efficient guanidylating agent used in similar synthetic processes.
Cyanamides: React with derivatized amines to produce guanidine derivatives.
Uniqueness
Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its combination of guanidine, cyano groups, ammonia, and formaldehyde, which imparts distinct chemical properties and reactivity. Its ability to form stable guanidinium cations and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
12656-22-3 |
---|---|
Molecular Formula |
C3H9N5O |
Molecular Weight |
131.14 g/mol |
IUPAC Name |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChI Key |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(#N)N=C(N)N.N |
Related CAS |
67786-29-2 34728-25-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.